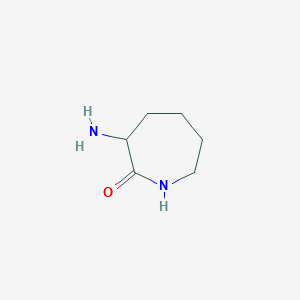

3-Aminoazepan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-aminoazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWUOGIPSRVRSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883255 | |

| Record name | 2H-Azepin-2-one, 3-aminohexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671-42-1, 17929-90-7 | |

| Record name | 3-Aminoazepan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=671-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Azepin-2-one, 3-aminohexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17929-90-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Azepin-2-one, 3-aminohexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Azepin-2-one, 3-aminohexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminohexahydro-2H-azepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3S)-3-aminoazepan-2-one chemical properties

An In-depth Technical Guide to the Chemical Properties of (3S)-3-aminoazepan-2-one

Introduction

(3S)-3-aminoazepan-2-one, also known as L-lysine lactam or (S)-α-amino-ε-caprolactam, is a chiral cyclic amide of significant interest to the pharmaceutical and synthetic chemistry communities. Derived from the essential amino acid L-lysine, this seven-membered lactam serves as a versatile and stereochemically defined building block for complex molecular architectures. Its inherent chirality, coupled with the presence of both a nucleophilic primary amine and a reactive lactam ring, makes it a valuable synthon in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and applications, with a focus on providing practical insights for researchers in drug development.

Chemical Identity and Physicochemical Properties

The fundamental properties of (3S)-3-aminoazepan-2-one are summarized below. These data are critical for its handling, reaction design, and analytical characterization.

| Property | Value | Reference(s) |

| IUPAC Name | (3S)-3-aminoazepan-2-one | [1] |

| Synonyms | L-Lysine lactam, (S)-α-Amino-ε-caprolactam, (S)-3-Amino-2-azepanone | [1] |

| CAS Number | 21568-87-6 | [1] |

| Molecular Formula | C₆H₁₂N₂O | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 97-101 °C | [1] |

| Boiling Point | 315.1 °C at 760 mmHg | [1] |

| Solubility | Slightly soluble in DMSO and Methanol. The racemate is soluble in water. | [1] |

| pKa (Predicted) | 16.06 ± 0.40 (Amide N-H) | [1] |

| Hydrogen Bond Donors | 2 (Amine and Amide) | [1] |

| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygen and Amine Nitrogen) | [1] |

Synthesis and Stereochemical Integrity

The synthesis of (3S)-3-aminoazepan-2-one is most logically approached via the intramolecular cyclization (lactamization) of its parent amino acid, L-lysine. The primary challenge in this transformation is the preservation of the stereocenter at the α-carbon (C3 in the lactam). Aggressive thermal conditions can lead to racemization, diminishing the compound's value as a chiral building block.

Causality in Method Selection

Direct heating of L-lysine in a solvent like toluene with azeotropic removal of water can produce the lactam, but often results in significant racemization (up to 41%).[1] This is due to the enolizable nature of the α-proton under thermal, protic conditions. To mitigate this, a milder, non-protic method is preferred. The use of Hexamethyldisilazane (HMDS) as a condensing agent with L-lysine hydrochloride offers a superior alternative. HMDS transiently silylates the amine and carboxylic acid groups, facilitating a high-yielding intramolecular condensation under reflux in a non-polar solvent like xylene, with minimal racemization.[1] This self-validating system ensures the final product retains the desired (S)-stereochemistry of the starting material.

Synthetic Workflow Diagram

Caption: Synthetic workflow for stereoretentive lactamization of L-lysine.

Experimental Protocol: Synthesis from L-Lysine Hydrochloride

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add L-lysine hydrochloride (1.0 eq).

-

Reagents: Add dry xylene as the solvent, followed by Hexamethyldisilazane (HMDS) (2.0-2.5 eq).

-

Reaction: Heat the mixture to reflux (approx. 140 °C) with vigorous stirring for 48 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature. The product hydrochloride may precipitate. Filter the solid and wash with a non-polar solvent (e.g., hexane).

-

Neutralization: To obtain the free base, dissolve the hydrochloride salt in water and neutralize carefully with a mild base such as sodium bicarbonate solution until pH ~8-9.

-

Extraction: Extract the aqueous solution multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure (3S)-3-aminoazepan-2-one.

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized molecule. The following sections describe the expected spectral features based on its structure and established principles.

Chemical Structure for NMR Assignment

Caption: Structure of (3S)-3-aminoazepan-2-one with atom numbering.

¹H NMR Spectroscopy

The proton NMR spectrum provides detailed information about the connectivity and stereochemical environment of the hydrogen atoms.

-

H3 (α-proton): Expected as a multiplet around δ 3.5-3.8 ppm . This proton is deshielded by the adjacent amine and the lactam carbonyl. Its multiplicity will be complex due to coupling with the diastereotopic H4 protons.

-

H7 (Methylene adjacent to amide N): Expected as a multiplet around δ 3.2-3.4 ppm . These protons are deshielded by the amide nitrogen.

-

H4, H5, H6 (Ring Methylenes): These protons will appear as a series of complex, overlapping multiplets in the aliphatic region, typically between δ 1.4-2.2 ppm .[2] The protons on each methylene group (e.g., H4a and H4b) are diastereotopic due to the adjacent C3 stereocenter, and will thus have different chemical shifts and couple with each other (geminal coupling).

-

NH (Amide): A broad singlet is expected around δ 7.5-8.5 ppm .

-

NH₂ (Amine): A broad singlet is expected around δ 1.5-2.5 ppm . The chemical shift of N-H protons is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The carbon NMR spectrum confirms the carbon skeleton.

-

C2 (Carbonyl): The lactam carbonyl carbon is expected to resonate significantly downfield, around δ 175-178 ppm .[2]

-

C3 (Chiral Center): The α-carbon bearing the amino group is expected around δ 55-60 ppm .

-

C7 (Carbon adjacent to amide N): This carbon is expected around δ 40-45 ppm .

-

C4, C5, C6 (Ring Carbons): These aliphatic carbons will appear in the upfield region, typically between δ 25-35 ppm .[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying key functional groups.

-

N-H Stretching (Amine): Two distinct, sharp-to-medium bands are expected for the primary amine (NH₂) symmetric and asymmetric stretches, typically in the 3300-3400 cm⁻¹ region.[4]

-

N-H Stretching (Amide): A single, broader band for the secondary amide N-H stretch is expected around 3170-3300 cm⁻¹ .[4]

-

C=O Stretching (Lactam): A strong, sharp absorption band characteristic of the seven-membered lactam carbonyl group is expected in the range of 1650-1670 cm⁻¹ .[5] The frequency is lower than that of acyclic amides or smaller lactam rings due to reduced ring strain and resonance effects.

-

N-H Bending (Amine): A scissoring vibration for the primary amine is expected around 1620-1650 cm⁻¹ , which may overlap with the C=O stretch region.[4]

Mass Spectrometry

Mass spectrometry provides information on the molecular weight and fragmentation patterns.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 128 . According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.

-

Fragmentation: Key fragmentation pathways would include α-cleavage adjacent to the primary amine, leading to the loss of CH(NH₂), or cleavage adjacent to the carbonyl group. A common fragmentation for lactams involves the loss of CO (m/z = 28) and subsequent ring fragmentation.[6]

Application in the Total Synthesis of Bengamides

(3S)-3-aminoazepan-2-one is not merely a chemical curiosity; it is a critical component in the total synthesis of several biologically active natural products. The bengamides, a family of marine-derived compounds, exhibit potent antitumor and antibiotic properties, making them attractive targets for medicinal chemistry.[7]

Bengamide E, for instance, features the intact (3S)-3-aminoazepan-2-one core, where its primary amine is acylated by a complex polyketide side chain. Synthetic strategies leverage the lactam as a pre-formed, stereochemically defined unit that is coupled late-stage with the elaborated side chain, streamlining the overall synthesis.[8]

Illustrative Coupling Scheme

Caption: Coupling of the lactam core with the side chain to form Bengamide E.

This modular approach allows chemists to synthesize various bengamide analogues by modifying the polyketide chain and coupling them to the readily available chiral lactam, facilitating structure-activity relationship (SAR) studies.[9]

Safety, Handling, and Storage

As a laboratory chemical, (3S)-3-aminoazepan-2-one requires careful handling.

-

Hazard Identification: The racemic mixture is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. A storage temperature of -20°C is recommended for long-term stability to prevent degradation.[1]

References

-

LookChem. (s)-3-Aminoazepan-2-one. Available at: [Link]

-

Lancashire, R. (2012). Introduction to IR Spectroscopy - Amides. YouTube. Available at: [Link]

- Contreras, R., et al. (2009). Structural determination of ε-lactams by ¹H and ¹³C NMR. Magnetic Resonance in Chemistry.

- Fukumoto, T., et al. (1976). Enzymic synthesis of L-lysine from DL-alpha-amino-epsilon-caprolactam by new microbial strains.

- Gil, M., et al. (2001). FTIR study of five complex β-lactam molecules. Biopolymers.

- Bose, A. K., et al. (1975). Chemical-ionization mass spectrometry of beta-lactam antibiotics. Journal of Pharmaceutical Sciences.

- Jie, L., et al. (2012). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Journal of Analytical Methods in Chemistry.

-

Palafox, M. A., et al. (2001). FTIR study of five complex beta-lactam molecules. PubMed. Available at: [Link]

-

Bioaustralis Fine Chemicals. Lysine lactam, L-. Available at: [Link]

-

The Organic Chemistry Tutor. (2023). FTIR spectra of amides. YouTube. Available at: [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

- Duffield, A. M., et al. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LVIII. A Study of the Fragmentation Processes of Some Lactams. Journal of the American Chemical Society.

- Canesi, A., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society.

-

ResearchGate. (2018). ¹H- and ¹³C-NMR chemical shifts for compound 7. Available at: [Link]

- Porras-Alcalá, C., et al. (2022). The Development of the Bengamides as New Antibiotics against Drug-Resistant Bacteria. Molecules.

- Martín-Gálvez, D., et al. (2013).

- Khan, S., et al. (2019). Production and Escalation of L-Lysine via Bacterial Fermentation Utilizing Streptococcus sp.

- de la Cruz, M., et al. (2014).

- Barnett, J. E. G., et al. (1981). Preparation of amino-protected lysine derivatives.

-

University of Glasgow. (1995). Synthesis of Enzyme Inhibitors of Lysine Biosynthesis. Theses. Available at: [Link]

-

Reich, H. J. NMR Spectroscopy: ¹H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

- Shaposhnik, V. A., et al. (2004). Method for preparing l-lysine.

-

ResearchGate. (2019). Fragmentation of protonated peptides containing glutamine or glutamic acid. Available at: [Link]

- Nakagawa, T., et al. (2024). Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones. Molecules.

-

ResearchGate. (2023). Mode of the interaction of the bengamides at the active site of the methionine aminopeptidases. Available at: [Link]

- Lee, S., et al. (2019).

- Schwarzinger, S., et al. (2000). ¹H, ¹³C and ¹⁵N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects. Journal of Biomolecular NMR.

Sources

- 1. 3-Amino-2-azepanon – Wikipedia [de.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Chemistry and Biology of Bengamides and Bengazoles, Bioactive Natural Products from Jaspis Sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Epi-, epoxy-, and C2-modified bengamides: synthesis and biological evaluation [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Aminoazepan-2-one (CAS Number: 671-42-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Versatile Scaffold

3-Aminoazepan-2-one, a cyclic β-amino acid analog, represents a pivotal building block in modern medicinal chemistry and drug discovery. Its constrained seven-membered lactam ring structure offers a unique conformational rigidity that is highly sought after in the design of peptidomimetics and other bioactive molecules. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive technical overview of 3-aminoazepan-2-one, from its fundamental properties and synthesis to its analytical characterization and applications. By delving into the causality behind experimental choices and providing validated protocols, this document aims to serve as an authoritative resource for harnessing the full potential of this versatile scaffold.

Physicochemical and Structural Characteristics

3-Aminoazepan-2-one, also known as α-amino-ε-caprolactam, is the lactam of the amino acid lysine. It exists as a racemic mixture of (R) and (S) enantiomers. The core of its structure is the azepan-2-one ring, a seven-membered lactam that imparts significant conformational constraint.

Key Physicochemical Properties

A summary of the key physicochemical properties of 3-aminoazepan-2-one is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| CAS Number | 671-42-1 | [1] |

| Molecular Formula | C₆H₁₂N₂O | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| Appearance | Whitish to pale yellow crystalline powder or long white needles | [1] |

| Melting Point | 77 °C | [1] |

| Boiling Point | 172 °C at 1.7 kPa | [1] |

| Solubility | Soluble in water, sparingly soluble in ethanol, and insoluble in most organic solvents. | [1] |

Synthesis of 3-Aminoazepan-2-one: A Practical Approach

The synthesis of 3-aminoazepan-2-one can be approached through several routes. Here, we detail a robust and cost-effective method starting from the readily available amino acid, L-lysine hydrochloride. This method yields the racemic DL-α-amino-ε-caprolactam hydrochloride.

Synthesis from L-Lysine Hydrochloride

This procedure involves the intramolecular cyclization of lysine in the presence of a base in a high-boiling solvent. The choice of a high-boiling alcohol facilitates the removal of water, driving the reaction towards the formation of the lactam.

2.1.1. Detailed Experimental Protocol

-

Materials:

-

L-Lysine hydrochloride

-

Sodium hydroxide

-

1-Hexanol or 1,2-Propanediol

-

Hydrochloric acid (concentrated)

-

Apparatus for reflux with water separation (e.g., Dean-Stark trap)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a water separator, add equimolar amounts of L-lysine hydrochloride and sodium hydroxide.

-

Add a suitable high-boiling alcohol, such as 1-hexanol or 1,2-propanediol, to the flask.

-

Heat the mixture to reflux for approximately 8 hours, continuously removing the water formed during the reaction.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add concentrated hydrochloric acid to the cooled reaction mixture.

-

The product, DL-α-amino-ε-caprolactam hydrochloride, will crystallize out of the solution.

-

Collect the crystalline product by filtration and wash with a small amount of cold ethanol.

-

Dry the product under vacuum to yield the final compound.

-

2.1.2. Rationale Behind Experimental Choices

The use of a high-boiling solvent is critical for achieving a good yield. The intramolecular cyclization is a condensation reaction that produces water. By removing water from the reaction mixture using a Dean-Stark trap, the equilibrium is shifted towards the product side, maximizing the formation of the lactam. The final addition of hydrochloric acid serves two purposes: it protonates the amino group, forming the hydrochloride salt which is often more crystalline and easier to handle, and it helps to precipitate the product from the reaction mixture.

Alternative Synthetic Route: From ε-Caprolactam

An alternative synthesis starts with ε-caprolactam, the monomer for Nylon 6. This route involves nitration followed by reduction.

2.2.1. Workflow for Synthesis from ε-Caprolactam

Caption: Synthesis of DL-3-Amino-ε-caprolactam from ε-Caprolactam.

Purification and Characterization

Purification of 3-aminoazepan-2-one is crucial to ensure its suitability for downstream applications, particularly in drug development where purity is paramount.

Purification by Recrystallization

Recrystallization is an effective method for purifying the synthesized 3-aminoazepan-2-one hydrochloride.

3.1.1. Step-by-Step Recrystallization Protocol

-

Dissolve the crude DL-α-amino-ε-caprolactam hydrochloride in a minimum amount of hot water.

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Dry the crystals under vacuum.

The principle behind recrystallization is the difference in solubility of the compound and its impurities in a given solvent at different temperatures. By dissolving the crude product in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving the impurities behind in the solution.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of 3-aminoazepan-2-one.

3.2.1. Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the azepane ring and the amino group. The chemical shifts and coupling patterns will be indicative of their positions and neighboring protons. |

| ¹³C NMR | Resonances for the six carbon atoms in the molecule, including the carbonyl carbon of the lactam and the carbon bearing the amino group. |

| FTIR | Characteristic absorption bands for N-H stretching of the amine and amide, C=O stretching of the lactam, and C-N stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

3.2.2. Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of 3-aminoazepan-2-one. For the separation of its enantiomers, chiral HPLC is required.

3.2.2.1. Chiral HPLC Method Development Workflow

Caption: Workflow for Chiral HPLC Method Development.

The key to a successful chiral separation lies in the selection of the appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for separating amino acid derivatives. The mobile phase composition is then optimized to achieve the best resolution between the enantiomeric peaks.

Applications in Drug Discovery and Development

The unique structural features of 3-aminoazepan-2-one make it a valuable building block in the design of novel therapeutics.

As a Constrained Dipeptide Mimetic

In peptide-based drug discovery, maintaining a specific bioactive conformation is often crucial for efficacy. The rigid seven-membered ring of 3-aminoazepan-2-one can be incorporated into peptide sequences to act as a conformational lock, mimicking β-turns or other secondary structures. This can lead to enhanced receptor binding affinity and selectivity.

As a Scaffold in Medicinal Chemistry

Beyond peptidomimetics, the 3-aminoazepan-2-one scaffold can be derivatized at the amino group and the lactam nitrogen to generate libraries of small molecules for screening against various therapeutic targets. The inherent chirality of the molecule allows for the exploration of stereospecific interactions with biological macromolecules. The azepane motif is present in a number of FDA-approved drugs and clinical candidates, highlighting its therapeutic potential.

4.2.1. Logical Relationship in Scaffold-Based Drug Discovery

Caption: Scaffold-based drug discovery workflow using 3-aminoazepan-2-one.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-aminoazepan-2-one.

-

Hazard Identification: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling: Use only in a well-ventilated area. Avoid breathing dust.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Aminoazepan-2-one is a molecule of significant interest to the scientific community, particularly those engaged in drug discovery and development. Its synthesis from readily available starting materials, coupled with its unique structural and conformational properties, makes it an attractive building block for the creation of novel therapeutic agents. This guide has provided a comprehensive technical overview, from synthesis and purification to analytical characterization and potential applications. It is our hope that this document will serve as a valuable resource, empowering researchers to fully leverage the potential of this versatile chemical entity.

References

-

3-Amino-2-azepanon - Wikipedia. [Link]

-

Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis - PubMed. [Link]

-

How To: Purify by Crystallization - Department of Chemistry : University of Rochester. [Link]

-

Table 1 . 1 H-NMR chemical shifts, assignment and multiplicity in 400... - ResearchGate. [Link]

-

Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone - ChemistryViews. [Link]

-

Assignment of 1 H-NMR spectra. [Link]

-

13 C NMR assignment for compounds 2, 3 and 4, and 1 H assignment for... - ResearchGate. [Link]

-

Solid-phase synthesis of conformationally constrained peptidomimetics based on a 3,6-disubstituted-1,4-diazepan-2,5-dione core - PubMed. [Link]

-

(s)-3-Aminoazepan-2-one - LookChem. [Link]

-

FT-IR, NIR-FT-Raman and gas phase infrared spectra of 3-aminoacetophenone by density functional theory and ab initio Hartree-Fock calculations - PubMed. [Link]

-

2H-Azepin-2-one, 3-aminohexahydro- | C6H12N2O | CID 102463 - PubChem. [Link]

Sources

3-aminoazepan-2-one molecular weight and formula

An In-Depth Technical Guide to 3-Aminoazepan-2-one: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 3-aminoazepan-2-one, a pivotal chiral building block in contemporary drug development. We will move beyond simple data recitation to explore the underlying principles governing its synthesis, analytical characterization, and safe handling. The methodologies presented are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Core Molecular Identity

3-Aminoazepan-2-one, also known as α-amino-ε-caprolactam, is a cyclic amino acid derivative. It is structurally derived from lysine through the intramolecular condensation of its terminal amino group and carboxyl group.[1][2] Its significance in medicinal chemistry stems from the stereocenter at the C3 position, making its enantiomerically pure forms—(S)-3-aminoazepan-2-one and (R)-3-aminoazepan-2-one—valuable precursors for complex chiral molecules.[3][4]

Physicochemical and Structural Data

A compound's fundamental properties dictate its behavior in both synthetic and analytical contexts. The data below has been consolidated from various chemical and supplier databases.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂N₂O | [5][6][7][8] |

| Molecular Weight | 128.17 g/mol | [5][6][8] |

| CAS Number | 671-42-1 (Racemic) | [6][7] |

| 21568-87-6 ((S)-enantiomer) | [5] | |

| 28957-33-7 ((R)-enantiomer) | ||

| Appearance | White to off-white solid | [6][7] |

| Melting Point | 77-101 °C (Varies by form) | [5][7] |

| Boiling Point | ~170 °C at 13 mmHg | [1][7] |

| Solubility | Soluble in water; Slightly soluble in Methanol, DMSO | [5][7] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

Synthesis Strategies: From Classic Chemistry to Biocatalysis

The efficient and stereoselective synthesis of 3-aminoazepan-2-one is critical for its application. Both traditional and modern enzymatic methods are employed, each with distinct advantages.

Traditional Chemical Synthesis

Classic routes to cyclic amines and amides often involve multi-step processes such as Hofmann or Curtius rearrangements and the cyclization of α-amino acids.[3] While well-established, these methods can suffer from drawbacks, including the use of hazardous reagents, moderate yields, and challenges in achieving high enantiomeric purity, often necessitating chiral resolution steps that reduce overall process efficiency.

Biocatalytic Cascade Synthesis (Recommended)

A more advanced and sustainable approach utilizes a one-pot, multi-enzyme cascade. This strategy offers high stereoselectivity, milder reaction conditions, and a greener footprint. A notable example involves the conversion of L-lysinol, derived from the bio-renewable amino acid L-lysine.[3]

The causality of this workflow is as follows:

-

Oxidation: A galactose oxidase (GOase) variant selectively oxidizes the primary alcohol of the N-protected L-lysinol to an aldehyde. This enzyme is chosen for its specificity, preventing over-oxidation to a carboxylic acid.

-

Cyclization & Dehydration: The aldehyde intermediate spontaneously cyclizes with the secondary amine, followed by dehydration to form a cyclic imine. This intramolecular reaction is thermodynamically favored.

-

Stereoselective Reduction: An imine reductase (IRED) reduces the cyclic imine to the final L-3-N-protected-aminoazepane. The choice of IRED is critical as its stereopreference dictates the final enantiopurity of the product.[3]

This one-pot approach is inherently self-validating; by streamlining the reactions, the formation and potential racemization of labile intermediates are minimized, ensuring a product with high enantiopurity.[3]

Caption: Enzymatic cascade for chiral aminoazepane synthesis.

Analytical Characterization: A Validated HPLC Protocol

Accurate determination of purity and enantiomeric excess is non-negotiable in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis due to its high resolution and sensitivity.[9]

Recommended HPLC Method for Purity and Chiral Analysis

This protocol is designed to provide robust separation of 3-aminoazepan-2-one from potential impurities and to resolve its enantiomers. The choice of a chiral stationary phase is paramount for enantioseparation.

Instrumentation and Conditions:

-

System: UHPLC/HPLC system with a Quaternary Pump and UV or PDA Detector.

-

Column: Chiral Stationary Phase (CSP) column, e.g., a polysaccharide-based column like Chiralpak AD-H or similar.

-

Rationale: These columns are highly effective for separating a wide range of chiral compounds, including those with amine functionalities, through hydrogen bonding and dipole-dipole interactions.[10]

-

-

Mobile Phase: Isocratic mixture of Hexane/Isopropanol/Diethylamine (DEA) (e.g., 80:20:0.1, v/v/v).

-

Rationale: The non-polar/polar solvent system provides the necessary selectivity on the chiral column. The addition of a small amount of a basic modifier like DEA is crucial. It acts as a competing base to mask residual acidic silanols on the column packing, preventing peak tailing of the basic analyte and ensuring sharp, symmetrical peaks.[9]

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Rationale: Maintaining a constant, controlled temperature ensures reproducible retention times.

-

-

Detector Wavelength: 210 nm.

-

Rationale: The amide chromophore within the lactam ring exhibits absorbance in the low UV range.

-

-

Injection Volume: 5 µL.

Step-by-Step Protocol:

-

System Preparation: Purge all solvent lines to remove air bubbles and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Standard Preparation: Accurately weigh and dissolve a reference standard of 3-aminoazepan-2-one (racemic mixture for method development, or the specific enantiomer for purity testing) in the mobile phase to a concentration of ~0.5 mg/mL.

-

Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard using the mobile phase as the diluent. Filter the sample through a 0.22 µm syringe filter to remove particulates that could damage the column.[11]

-

Analysis Sequence: a. Inject a blank (mobile phase) to ensure no system contamination. b. Inject the racemic standard to determine the retention times and resolution of the (R) and (S) enantiomers. c. Inject the sample for analysis.

-

Data Processing: Identify and integrate the peaks. Calculate chemical purity by the area percent method. For chiral analysis, calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Caption: Workflow for HPLC-based analytical characterization.

Troubleshooting Common HPLC Issues

| Problem | Potential Cause | Suggested Solution |

| Peak Tailing | Secondary interaction between the basic amine and acidic silanols on the column. | Increase the concentration of the basic modifier (e.g., DEA to 0.2%) in the mobile phase.[9] |

| Poor Resolution | Inappropriate mobile phase composition or flow rate. | Optimize the ratio of hexane to isopropanol. A lower percentage of the polar alcohol component typically increases retention and may improve resolution. Reduce the flow rate (e.g., to 0.8 mL/min). |

| Ghost Peaks | Contamination in the system or carryover from a previous injection. | Run a needle wash program. Inject several blanks to clean the injection path. Ensure high-purity solvents are used. |

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. 3-Aminoazepan-2-one and its hydrochloride salt are classified as hazardous.

-

Hazard Identification: The compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[12] It may also cause respiratory irritation.[12][13] The GHS pictograms typically include an exclamation mark (GHS07).[6][8]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat. When handling the solid powder, use a well-ventilated area or a fume hood to avoid inhaling dust.[13][14]

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14][15]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) at room temperature or refrigerated (2-8°C) for long-term stability.[6][7]

Applications in Drug Development

3-Aminoazepan-2-one is not merely a laboratory curiosity; it is a key intermediate in the synthesis of high-value pharmaceutical agents. Its rigid, chiral scaffold is incorporated to control the three-dimensional orientation of functional groups, which is critical for specific binding to biological targets.

-

Antibacterial Agents: It serves as an intermediate in the synthesis of capuramycin analogs, which are investigated for their antibacterial properties.[5]

-

Anticancer Compounds: It is used in the preparation of bengamide E analogs, a class of natural products with potential anticancer activity.[5]

-

Aryl Hydrocarbon Receptor (AHR) Inhibitors: The molecule is a building block for Triazolgoquinazolinamino Azepanones, which are being explored as AHR inhibitors for applications in immunology and oncology.[1]

-

Modern Pharmaceuticals: The related 3-aminopiperidine and 3-aminoazepane cores are found in numerous drugs, highlighting the pharmaceutical industry's demand for these structural motifs.[3][16]

Conclusion

3-Aminoazepan-2-one is a quintessential example of a modern chiral building block where precision in synthesis and analysis directly impacts its utility in drug discovery and development. The strategic application of biocatalytic cascades represents a significant advancement over traditional synthetic methods, offering superior stereocontrol and sustainability. The analytical protocols outlined in this guide provide a robust framework for ensuring the quality and purity of this critical intermediate, thereby upholding the rigorous standards of pharmaceutical research.

References

-

(s)-3-Aminoazepan-2-one - LookChem. [Link]

-

3-Aminoazepan-2-one hydrochloride | C6H13ClN2O | CID 12228562 - PubChem. [Link]

-

3-aminoazepan-2-one - ChemBK. [Link]

-

2H-Azepin-2-one, 3-aminohexahydro- | C6H12N2O | CID 102463 - PubChem. [Link]

-

Ford, G.J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. [Link]

-

3'-Aminoacetophenone | C8H9NO | CID 7417 - PubChem. [Link]

-

Mykhailiuk, P.K. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. [Link]

-

Wu, J., et al. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

-

Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography. [Link]

- CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google P

-

Bhushan, R., & Kumar, V. (2013). Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review. Biomedical Chromatography. [Link]

Sources

- 1. 3-Amino-2-azepanone CAS#: 17929-90-7 [m.chemicalbook.com]

- 2. 2H-Azepin-2-one, 3-aminohexahydro- | C6H12N2O | CID 102463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 4. cphi-online.com [cphi-online.com]

- 5. lookchem.com [lookchem.com]

- 6. 3-Amino-2-azepanone | 671-42-1 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. (R)-3-amino-azepan-2-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. 3-Aminoazepan-2-one hydrochloride | C6H13ClN2O | CID 12228562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Aminoazepan-2-one: Synthesis, Properties, and Pharmaceutical Applications

Abstract

3-Aminoazepan-2-one, the ε-lactam of the amino acid lysine, is a pivotal chiral building block in modern medicinal chemistry. Possessing both a nucleophilic primary amine and a reactive cyclic amide within a semi-rigid seven-membered ring, this molecule offers a unique stereochemical and functional scaffold for drug design. This technical guide provides a comprehensive overview of 3-aminoazepan-2-one, consolidating its chemical properties, stereoisomeric forms, and detailed synthetic methodologies. We delve into its critical role as a key intermediate in the synthesis of advanced pharmaceuticals, most notably the fluoroquinolone antibiotic besifloxacin, and explore the broader significance of the azepane motif in drug discovery. This document is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights into the application of this versatile intermediate.

Core Molecular Profile and Physicochemical Properties

3-Aminoazepan-2-one (IUPAC name: 3-aminoazepan-2-one) is fundamentally the intramolecularly cyclized amide of lysine.[1] It exists as a racemic mixture and as two distinct enantiomers, (S)- and (R)-3-aminoazepan-2-one, the latter of which is a crucial precursor for specific stereoselective syntheses in the pharmaceutical industry.

The molecule's structure, featuring an α-amino group adjacent to the lactam carbonyl, imparts a unique reactivity profile. The azepane ring is non-planar, adopting various chair and boat conformations, which provides a three-dimensional architecture that is highly desirable in modern drug design for optimizing target binding.[2][3]

Identifiers and Key Properties

A summary of the key identifiers and physicochemical properties for the racemic compound and its common salt form is presented below. These values are critical for reaction planning, purification, and analytical characterization.

| Property | Value (Racemic Free Base) | Value (Hydrochloride Salt) | Source(s) |

| IUPAC Name | 3-aminoazepan-2-one | 3-aminoazepan-2-one;hydrochloride | [1][4] |

| Synonyms | DL-α-Amino-ε-caprolactam, DL-Lysine lactam | DL-α-Amino-ε-caprolactam HCl | [1] |

| CAS Number | 671-42-1 | 29426-64-0 | [1] |

| Molecular Formula | C₆H₁₂N₂O | C₆H₁₃ClN₂O | [1] |

| Molecular Weight | 128.17 g/mol | 164.63 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | Crystalline solid | [5] |

| Melting Point | 77 °C | Not specified | [5] |

| Boiling Point | 172 °C @ 13 mmHg (1.7 kPa) | Not specified | [5] |

| Solubility | Soluble in water, slightly soluble in ethanol | Readily soluble in water, methanol, ethanol | [5] |

Enantiomer-Specific Identifiers:

-

(S)-3-Aminoazepan-2-one: CAS No. 21568-87-6[6]

-

(R)-3-Aminoazepan-2-one: CAS No. 28957-33-7

Strategic Synthesis Methodologies

The synthesis of 3-aminoazepan-2-one can be approached from several strategic starting points. The choice of method is often dictated by the desired stereochemistry, scale, and economic viability. We will explore two primary pathways: a bio-renewable route starting from lysine and a classical chemical synthesis from ε-caprolactam.

Chiral Pool Synthesis from L-Lysine

Leveraging the natural chirality of L-lysine is an elegant and efficient method to produce enantiomerically pure (S)-3-aminoazepan-2-one. This "chiral pool" approach avoids costly resolution steps. The core of this synthesis is the intramolecular cyclization of a lysine derivative.

Figure 1: Chiral pool synthesis pathway from L-Lysine.

Experimental Protocol: Cyclization of L-Lysine Hydrochloride

This protocol is adapted from methodologies described in patent literature for the synthesis of α-amino-ε-caprolactam.[7][8][9]

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add L-lysine hydrochloride (1.0 eq).

-

Solvent Addition: Add a suitable alcohol solvent, such as n-butanol or sec-butanol (approx. 5-10 mL per gram of lysine). The choice of a higher-boiling alcohol facilitates the reaction, which requires elevated temperatures.

-

Reaction: Heat the suspension to reflux (approx. 118 °C for n-butanol). The reaction progress can be monitored by TLC or LC-MS. The cyclization typically requires several hours to reach completion.

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling. The solvent can be removed under reduced pressure.

-

Purification: The crude product is often a salt. It can be neutralized with a suitable base and extracted into an organic solvent. Further purification can be achieved by recrystallization or silica gel chromatography to yield the pure lactam.

Causality Note: Heating a lysine salt in an alcohol solvent serves a dual purpose. First, it provides the thermal energy required to overcome the activation barrier for the intramolecular aminolysis of the ester. Second, the alcohol acts as a solvent for the reactants. The process effectively forms the seven-membered lactam ring.

Classical Synthesis from ε-Caprolactam

For producing the racemic mixture, a common industrial approach begins with the readily available and inexpensive ε-caprolactam. This method involves the introduction of a nitrogen-containing functional group at the α-position, which is then reduced to the primary amine.

Figure 2: Classical synthesis pathway from ε-Caprolactam.

Experimental Protocol: Nitration and Reduction of ε-Caprolactam

This protocol is based on established chemical transformations for α-functionalization of lactams.[5]

-

Nitration:

-

Caution: This step involves strong acids and nitrating agents and must be performed with extreme care in a well-ventilated fume hood.

-

Cool a solution of ε-caprolactam (1.0 eq) in a suitable solvent (e.g., sulfuric acid) in an ice-salt bath.

-

Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise, maintaining a low temperature (e.g., 0-5 °C) to control the exothermic reaction.

-

After the addition is complete, stir the reaction at low temperature for a specified time before carefully quenching the reaction by pouring it onto ice.

-

The precipitated 3-nitro-ε-caprolactam can be collected by filtration, washed with cold water, and dried.

-

-

Hydrogenation:

-

Charge a hydrogenation vessel with 3-nitro-ε-caprolactam (1.0 eq), a suitable solvent (e.g., methanol or ethanol), and a palladium on carbon catalyst (Pd/C, typically 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (H₂) to a pressure of approximately 50-150 psi.

-

Heat the mixture to around 80-100 °C and agitate vigorously.[10] The reaction is typically complete within a few hours.

-

After cooling and venting the hydrogen, filter the reaction mixture through Celite to remove the Pd/C catalyst.

-

Remove the solvent from the filtrate under reduced pressure to yield crude racemic 3-aminoazepan-2-one, which can be purified by recrystallization.

-

Self-Validation Note: The success of the hydrogenation step is easily validated. The disappearance of the nitro group and the appearance of the primary amine can be confirmed by IR spectroscopy (loss of NO₂ stretches, appearance of N-H stretches) and by a significant change in the product's polarity on TLC.

Applications in Drug Development & Medicinal Chemistry

The 3-aminoazepan-2-one scaffold is a validated pharmacophore, primarily due to its role in providing a constrained, yet flexible, three-dimensional presentation of a key amine functional group.

Keystone Intermediate for Besifloxacin

The most prominent application of (R)-3-aminoazepan-2-one is as a critical precursor to the side chain of besifloxacin , a fourth-generation fluoroquinolone antibiotic used for treating bacterial conjunctivitis.

The synthesis involves a two-step transformation:

-

Lactam Reduction: The amide carbonyl of (R)-3-aminoazepan-2-one is reduced to a methylene group to form (R)-azepan-3-amine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or a sodium borohydride system (e.g., NaBH₄/AlCl₃).[4]

-

Nucleophilic Aromatic Substitution: The resulting (R)-azepan-3-amine is then coupled to the fluoroquinolone core via a nucleophilic aromatic substitution reaction.

Figure 3: Synthetic pathway from the lactam to Besifloxacin.

The azepane ring in besifloxacin is crucial for its antibacterial activity and pharmacokinetic profile. Structure-activity relationship (SAR) studies on fluoroquinolones have shown that the nature of the substituent at the C-7 position significantly influences potency and spectrum of activity. The seven-membered azepane ring provides an optimal conformation for binding to bacterial DNA gyrase and topoisomerase IV, the targets of this antibiotic class.

Structural Analogue in DPP-4 Inhibitors

While not a direct intermediate, the 3-aminoazepane scaffold is structurally related to the 3-aminopiperidine ring found in alogliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes.[7][11] The success of alogliptin underscores the pharmaceutical industry's interest in small, chiral, cyclic diamine structures as pharmacophores. These scaffolds serve as rigid linkers that correctly orient other functional groups for optimal interaction with enzyme active sites.

Chemical Reactivity Profile

The reactivity of 3-aminoazepan-2-one is dominated by its two key functional groups: the primary amine and the lactam.

-

Primary Amine (at C3): This group is a potent nucleophile and a base. It readily undergoes standard amine reactions such as:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent. This functionality is often protected (e.g., as a Boc-carbamate) to allow for selective reaction at the lactam nitrogen.

-

-

Lactam (Cyclic Amide): The lactam is susceptible to nucleophilic attack at the carbonyl carbon.

-

Hydrolysis: Under strong acidic or basic conditions, the lactam ring can be hydrolyzed to open the ring and form a lysine derivative.[5]

-

Reduction: As discussed, strong reducing agents like LiAlH₄ will reduce the amide carbonyl to a methylene group, converting the lactam to a cyclic diamine.[4] This is a key transformation for its use in drug synthesis. The ring strain in lactams makes the carbonyl carbon more electrophilic compared to an acyclic amide, enhancing its reactivity.[12]

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of 3-aminoazepan-2-one.

Spectroscopic Analysis

While publicly available, fully assigned experimental spectra are scarce, the expected spectroscopic features can be predicted based on the molecular structure.

| Technique | Expected Key Features |

| ¹H NMR | - N-H Protons: Broad signals for the lactam NH and the primary amine NH₂. - α-Proton (H3): A multiplet around 3.0-3.5 ppm, adjacent to the amine. - Methylene Protons: A series of complex multiplets between ~1.2-3.2 ppm corresponding to the CH₂ groups of the azepane ring. |

| ¹³C NMR | - Carbonyl Carbon (C2): A characteristic signal in the downfield region, typically ~170-180 ppm. - α-Carbon (C3): A signal around 45-55 ppm, attached to the amine. - Methylene Carbons: Signals in the aliphatic region, ~20-45 ppm. |

| FTIR | - N-H Stretch: A medium to strong, broad absorption between 3200-3400 cm⁻¹ (primary amine shows two bands, lactam shows one). - C-H Stretch: Aliphatic C-H stretches just below 3000 cm⁻¹. - C=O Stretch (Amide I): A very strong, sharp absorption around 1650-1680 cm⁻¹. - N-H Bend (Amide II): A medium absorption around 1550-1640 cm⁻¹. |

| Mass Spec. | - Molecular Ion (M⁺): A peak at m/z = 128 (for EI). - Key Fragments: Expect fragmentation via alpha-cleavage adjacent to the amine or carbonyl group, and loss of small neutral molecules. GC-MS data is available in the NIST library.[1] |

Safety, Handling, and Storage

Hazard Profile: 3-Aminoazepan-2-one is classified as a hazardous substance.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Handling and Personal Protective Equipment (PPE):

-

Handle only in a well-ventilated area or a chemical fume hood.

-

Avoid generating dust.

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

The compound is hygroscopic and should be protected from moisture.

Conclusion

3-Aminoazepan-2-one represents a confluence of structural simplicity and synthetic utility. Its origins from both classical chemical pathways and renewable chiral pool sources make it an accessible and valuable building block. The demonstrated success of its derivatives, particularly in the field of antibacterials, validates the azepane scaffold as a privileged structure in medicinal chemistry. For drug development professionals, a thorough understanding of its synthesis, reactivity, and handling is not merely academic but a practical necessity for leveraging its full potential in the creation of next-generation therapeutics. The detailed protocols and integrated data presented in this guide serve as a foundational resource for any researcher looking to incorporate this potent intermediate into their synthetic programs.

References

A comprehensive list of all sources cited within this document.

- Anil Kumar et al. (2015). Catalytic reduction: Efficient synthesis of chiral key intermediate of besifloxacin hydrochloride. Der Pharma Chemica, 7(9), 297-300. (No direct URL available in search results)

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 102463, 2H-Azepin-2-one, 3-aminohexahydro-. Retrieved from [Link]

-

Blaser, A., et al. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12228562, 3-Aminoazepan-2-one hydrochloride. Retrieved from [Link]

- Google Patents. (2013). CN103044397A - New method for synthesizing besifloxacin.

-

Wikipedia. 3-Amino-2-azepanon. Retrieved from [Link]

-

Schober, M., et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Organic Process Research & Development, ACS Publications. Available at: [Link]

- Google Patents. (1995). EP0635487B1 - Hydrogenation process for use purification of a water caprolactam mixture.

- Google Patents. (2008). US7399855B2 - Synthesis of caprolactam from lysine.

-

Page, M. I. (2015). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. ResearchGate. Available at: [Link]

- Google Patents. (2011). EP2301919A1 - Synthesis of caprolactam from lysine.

-

LookChem. (s)-3-Aminoazepan-2-one. Retrieved from [Link]

-

ResearchGate. (2024). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 61067984, 3-[(6-Methyl-2-pyridinyl)methylamino]azepan-2-one. Retrieved from [Link]

-

Banik, B. K. (2009). Advances in the chemistry of β-lactam and its medicinal applications. PMC - NIH. Available at: [Link]

- Google Patents. (1997). US5700934A - Process for the preparation of epsilon-caprolactam and epsilon-caprolactam precursors.

-

ResearchGate. (2022). FTIR spectra of compound 3. Retrieved from [Link]

-

Domagala, J. M., et al. (1988). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, PubMed. Available at: [Link]

-

Grether, U., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, NIH. Available at: [Link]

-

Stefov, V., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, MDPI. Available at: [Link]

-

Goud, B. S., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, PubMed. Available at: [Link]

-

Arote, R. B., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, PubMed Central. Available at: [Link]

-

ResearchGate. Structure-Activity Relationships of Azepine-Based Drug Candidates. Retrieved from [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

Plhácková, K., et al. (1982). Enzymic synthesis of L-lysine from DL-alpha-amino-epsilon-caprolactam by new microbial strains. Folia Microbiologica, PubMed. Available at: [Link]

-

Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

NIST. Mass spectrum (electron ionization) of 3-Penten-2-one, 4-amino-. NIST Chemistry WebBook. Retrieved from [Link]

-

Sorbera, L. A., et al. (2010). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Synthetic Communications. Available at: [Link]

-

ResearchGate. (2018). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

-

ResearchGate. (2014). FTIR spectrum of 2 (a) and 3 (b). Retrieved from [Link]

-

Wiley-VCH. Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

Sources

- 1. 2H-Azepin-2-one, 3-aminohexahydro- | C6H12N2O | CID 102463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alpha-Lactams [blueline.ucdavis.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. lookchem.com [lookchem.com]

- 7. WO2005123669A1 - Synthesis of caprolactam from lysine - Google Patents [patents.google.com]

- 8. US7399855B2 - Synthesis of caprolactam from lysine - Google Patents [patents.google.com]

- 9. EP2301919A1 - Synthesis of caprolactam from lysine - Google Patents [patents.google.com]

- 10. EP0635487B1 - Hydrogenation process for use purification of a water caprolactam mixture - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]

Foreword: A Senior Application Scientist's Perspective

An In-Depth Technical Guide to the Physical Properties of 3-Aminoazepan-2-one

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and synthetic chemistry, a thorough understanding of the physical properties of a molecule is the bedrock upon which all subsequent research is built. For a compound like 3-aminoazepan-2-one, the cyclic lactam of the essential amino acid lysine, these properties are not mere data points; they are the guiding principles that inform decisions in synthesis, purification, formulation, and ultimately, biological application. This guide is structured not as a rigid data sheet, but as a narrative that explores the causality behind the numbers and methods. We will delve into why this molecule behaves as it does, how we can reliably measure its characteristics, and what these characteristics imply for its practical use in a research and development setting. Our approach is grounded in the principle of self-validating systems—every protocol is designed for accuracy and reproducibility, ensuring the trustworthiness of the data generated.

Introduction to 3-Aminoazepan-2-one

3-Aminoazepan-2-one (also known as α-amino-ε-caprolactam or lysine lactam) is a seven-membered heterocyclic compound. It is structurally derived from the intramolecular condensation of lysine.[1] This molecule is a valuable chiral building block and intermediate in the synthesis of various pharmaceutical agents and complex organic molecules.[2] It exists as a racemate (a 1:1 mixture of its (R) and (S) enantiomers) or in its enantiomerically pure forms. For practical handling and to improve solubility in polar solvents, it is often prepared and used as its hydrochloride salt.[3][4] Understanding the distinct physical properties of these different forms is critical for their effective application.

Caption: Chemical structure of 3-aminoazepan-2-one highlighting key functional groups.

Core Physical Properties: A Comparative Overview

The physical properties of 3-aminoazepan-2-one can vary significantly depending on whether it is in its racemic form, as a pure enantiomer, or as a salt. The following table summarizes these key characteristics based on available data.

| Property | Racemic (DL) Form | (S)-Enantiomer | (R)-Enantiomer | Hydrochloride Salt |

| CAS Number | 671-42-1 / 17929-90-7 | 21568-87-6 | 28957-33-7 | 29426-64-0 |

| Molecular Formula | C₆H₁₂N₂O | C₆H₁₂N₂O | C₆H₁₂N₂O | C₆H₁₃ClN₂O |

| Molecular Weight | 128.17 g/mol | 128.17 g/mol | 128.17 g/mol | 164.63 g/mol [4] |

| Appearance | White to green solid/powder | Yellow thick oil to semi-solid[5] | White solid | Crystalline solid |

| Melting Point | 68-77 °C[1][6][7] | 97-101 °C[5][8] | 97-101 °C[2] | Not specified |

| Boiling Point | 165-172 °C (at reduced pressure)[1][6][7] | 315.1 °C (at 760 mmHg, predicted)[5][8] | 315.1 °C (at 760 mmHg, predicted)[2] | Not specified |

| Solubility | Soluble in water | Slightly soluble in aqueous acid, DMSO, Methanol[5][8] | Not specified | Readily soluble in water, methanol, ethanol[3] |

| pKa (Predicted) | 16.06 ± 0.40 | 16.06 ± 0.40[5][8] | Not specified | Not applicable |

| Storage | 2-8°C, under inert gas[1] | -20°C[5][8] | Not specified | 2-8°C[9] |

In-Depth Analysis of Physicochemical Characteristics

Appearance, State, and Hygroscopicity

The racemic mixture of 3-aminoazepan-2-one is typically a white to off-white or yellowish crystalline solid.[3] The color variation can be indicative of minor impurities. It is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] This property necessitates storage in a desiccator or under an inert atmosphere to maintain sample integrity. The pure (S)-enantiomer has been described as a yellow thick oil or semi-solid, suggesting that its crystalline form may be less stable at room temperature compared to the racemate.[5]

Melting and Boiling Points

The melting point is a crucial indicator of purity. For the racemic compound, a melting range of 76-77 °C is commonly reported.[1][6] A broader melting range can suggest the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state. Notably, the pure enantiomers exhibit a significantly higher melting point of 97-101 °C.[2][8] This is a classic example of a racemic compound forming a eutectic mixture that has a lower melting point than the pure enantiomers.

The boiling point is typically reported at reduced pressure (e.g., 168-172 °C at ~13 mmHg) to prevent thermal decomposition at atmospheric pressure.[1][6] The predicted atmospheric boiling point is substantially higher, around 315 °C, reflecting the strong intermolecular hydrogen bonding afforded by the amine and lactam functional groups.[8]

Solubility Profile

The solubility of 3-aminoazepan-2-one is dictated by the interplay of its polar functional groups (the primary amine and the amide/lactam) and its nonpolar hydrocarbon backbone. The racemic form is soluble in water. The presence of both a hydrogen bond donor (-NH₂) and two acceptors (C=O and the amide N-H) facilitates interaction with polar protic solvents like water.

The conversion of the basic amino group to its hydrochloride salt drastically increases aqueous solubility.[3] This is a common strategy in drug development to improve the dissolution of amine-containing compounds. The salt form readily dissociates in water, yielding charged species that are highly solvated by water molecules. The pure (S)-enantiomer is described as only slightly soluble in methanol, DMSO, and aqueous acid, which contrasts with reports for the racemate.[8] This difference may be due to variations in crystal lattice energy or experimental conditions.

Spectroscopic Characterization: An Interpretive Guide

While publicly accessible, peer-reviewed spectra for 3-aminoazepan-2-one are limited, we can reliably predict the key features based on its molecular structure. This predictive analysis is fundamental for researchers to confirm the identity and purity of their synthesized material.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present.

-

N-H Stretching: The primary amine (-NH₂) will exhibit two characteristic medium-intensity bands in the region of 3500-3300 cm⁻¹. The secondary amine within the lactam ring will show a single, broader absorption in the same region.[10]

-

C-H Stretching: Aliphatic C-H stretching from the methylene groups in the ring will appear as strong absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).[10]

-

C=O Stretching: A very strong, sharp absorption corresponding to the carbonyl (amide I band) of the seven-membered lactam ring is expected around 1650-1680 cm⁻¹. Ring strain in lactams can influence this frequency.

-

N-H Bending: The primary amine will show a medium-intensity scissoring vibration around 1650-1580 cm⁻¹. The amide N-H bend (amide II band) will appear around 1550 cm⁻¹.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR Spectrum:

-

N-H Protons: The protons of the primary amine (-NH₂) and the lactam N-H will appear as broad signals, typically between 1.0-5.0 ppm for the amine and 5.0-8.0 ppm for the lactam amide. Their chemical shift is highly dependent on solvent, concentration, and temperature. Addition of D₂O would cause these signals to disappear due to proton-deuterium exchange.

-

Alpha-Proton (C3-H): The single proton on the chiral carbon (C3), adjacent to both the carbonyl and the amino group, would likely appear as a multiplet around 3.0-3.5 ppm.

-

Ring Protons (-CH₂-): The five methylene groups (10 protons) in the azepane ring will produce complex, overlapping multiplets in the aliphatic region, approximately 1.2-2.5 ppm. The protons on C6, adjacent to the lactam nitrogen, may be shifted further downfield (~3.2 ppm).

-

-

¹³C NMR Spectrum:

-

The molecule has six distinct carbon atoms, so six signals are expected in the ¹³C NMR spectrum.

-

Carbonyl Carbon (C2): The lactam carbonyl carbon will be the most downfield signal, expected in the 170-180 ppm range.[11]

-

Alpha-Carbon (C3): The carbon bearing the amino group is expected around 50-60 ppm.

-

Ring Carbons: The remaining four methylene carbons of the ring will appear in the aliphatic region, typically between 20-45 ppm.[12] The carbon adjacent to the lactam nitrogen (C7) would be the most downfield of these, likely around 40-45 ppm.

-

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would appear at an m/z (mass-to-charge ratio) of 128.

-

Nitrogen Rule: Since the molecule contains an even number of nitrogen atoms (two), its molecular ion peak will have an even m/z value, consistent with the molecular weight of 128.17.

-

Fragmentation: The most common fragmentation pathway for amines is alpha-cleavage. For 3-aminoazepan-2-one, cleavage of the bond between C3 and C4 could lead to a resonance-stabilized fragment. Another likely fragmentation is the loss of the amino group (-NH₂) resulting in a peak at m/z 112, or loss of the entire side chain at C3.

Experimental Methodologies: Self-Validating Protocols

The trustworthiness of physical property data hinges on meticulous experimental technique. The following protocols are designed to be robust and reproducible.

Protocol for Melting Point Determination

The rationale here is to achieve a slow, controlled heating rate as the sample approaches its melting point, allowing for precise observation of the phase transition. A sharp melting range (≤ 1°C) is a strong indicator of high purity.

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

-

Sample Preparation: Finely crush a small amount of the solid sample on a watch glass. Tap the open end of a glass capillary tube into the powder to collect a small amount.[13]

-

Packing: Invert the capillary and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.[14]

-

Apparatus Setup: Place the packed capillary into the heating block of a melting point apparatus.

-

Initial Heating: If the approximate melting point is known, heat the block rapidly to about 15-20°C below this temperature.

-

Fine Heating: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the block, and the thermometer.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last crystal melts (T₂).

-

Reporting: The melting point is reported as the range from T₁ to T₂. For a pure compound, this range should be narrow.

Protocol for Qualitative Solubility Assessment

This protocol establishes a compound's solubility profile, which is critical for selecting appropriate solvents for reactions, purification, and formulation. The choice of test solvents should span a range of polarities.

Step-by-Step Methodology:

-

Preparation: Place approximately 10-20 mg of the test compound into a series of clean, labeled test tubes.

-

Solvent Addition: To the first tube, add the chosen solvent (e.g., water, methanol, dichloromethane, hexanes) dropwise, starting with 0.1 mL.

-

Mixing: After each addition, agitate the mixture vigorously (e.g., using a vortex mixer) for 30-60 seconds.[15]

-

Observation: Visually inspect the sample for dissolution. A compound is considered "soluble" if no solid particles are visible to the naked eye.[16]

-

Incremental Addition: If the sample has not dissolved, continue adding the solvent in 0.1 mL increments up to a total volume of 1.0 mL.

-

Classification:

-

Soluble: Dissolves completely.

-

Slightly Soluble: A significant portion dissolves, but some solid remains.

-

Insoluble: No visible dissolution occurs.

-

-

Repeat: Repeat the process for each test solvent.

Protocol for Spectroscopic Sample Preparation

Proper sample preparation is paramount for acquiring high-quality, interpretable spectra. The key is to create a homogeneous, particle-free sample at an appropriate concentration.[17]

-

For NMR Spectroscopy:

-

Weigh 5-10 mg of 3-aminoazepan-2-one into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) for the hydrochloride salt, or DMSO-d₆ for the free base).[3]

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be required.

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[18]

-

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

-

-

For IR Spectroscopy (KBr Pellet Method):

-

Place 1-2 mg of the solid sample and approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) into an agate mortar.[8]

-

Gently grind the two components together with a pestle until a fine, homogeneous powder is formed.

-

Transfer a portion of the powder to a pellet press die.

-

Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet. Cloudiness indicates insufficient grinding or moisture.[7]

-

Carefully remove the pellet and place it in the sample holder of the IR spectrometer.

-

Conclusion

The physical properties of 3-aminoazepan-2-one are a direct reflection of its molecular structure: a chiral, seven-membered lactam ring bearing a primary amino group. Its characteristics—moderate melting point, high predicted boiling point, and solubility in polar solvents—are dominated by its capacity for hydrogen bonding. The significant differences in melting point between the racemate and the pure enantiomers, along with the enhanced aqueous solubility of its hydrochloride salt, are critical considerations for any researcher working with this compound. The predictive spectroscopic data and detailed experimental protocols provided in this guide serve as a robust framework for the identification, purification, and effective utilization of this important synthetic intermediate.

References

-

(s)-3-Aminoazepan-2-one - LookChem. [Link]

-